molecular formula C9H8N2O3S B13160656 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde

4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13160656
M. Wt: 224.24 g/mol
InChI Key: WXCPIYMLVJGKNS-UHFFFAOYSA-N
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Description

4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₈N₂O₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring with two keto groups

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

4-(3,5-dioxopiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2O3S/c12-4-7-1-6(5-15-7)11-2-8(13)10-9(14)3-11/h1,4-5H,2-3H2,(H,10,13,14)

InChI Key

WXCPIYMLVJGKNS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with a piperazine derivative. One common method is the reaction of thiophene-2-carbaldehyde with 3,5-dioxopiperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

Scientific Research Applications

4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the piperazine ring and keto groups.

    3,5-Dioxopiperazine: Lacks the thiophene ring.

    Thiophene derivatives: Various substitutions on the thiophene ring.

Uniqueness

4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine ring with keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a piperazine moiety with carbonyl substituents. This compound has been studied for its potential biological activities, particularly in pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}, with a molecular weight of approximately 226.25 g/mol. The presence of both the thiophene and piperazine structures contributes to its diverse reactivity and potential biological interactions.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds can possess significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Some analogs have demonstrated efficacy in inhibiting tumor cell proliferation in vitro, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Targets : The compound's structure allows it to bind to various biological targets, including proteins and enzymes. Interaction studies are crucial for elucidating these mechanisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Antimicrobial Studies

A study conducted on the antimicrobial activity of thiophene derivatives showed that this compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control (Ampicillin)16Staphylococcus aureus

Antitumor Activity

In vitro studies using human cancer cell lines (e.g., MCF7 and HL60) revealed that the compound inhibited cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
HL6020Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthetic pathways allows for the development of derivatives with potentially enhanced biological activities.

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